Ethyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-PENTANAMIDOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety, which is known for its biological activity, and a pentanamidobenzoate group, which contributes to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-PENTANAMIDOBENZOATE typically involves a multi-step process. One common method starts with the acylation of piperazine with benzoyl chloride to form 4-benzoylpiperazine. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-PENTANAMIDOBENZOATE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-PENTANAMIDOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-PENTANAMIDOBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-PENTANAMIDOBENZOATE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
4-Benzoylpiperazine derivatives: Compounds with variations in the substituents on the benzoyl group.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-PENTANAMIDOBENZOATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its pentanamidobenzoate group enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H31N3O4 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(pentanoylamino)benzoate |
InChI |
InChI=1S/C25H31N3O4/c1-3-5-11-23(29)26-21-18-20(25(31)32-4-2)12-13-22(21)27-14-16-28(17-15-27)24(30)19-9-7-6-8-10-19/h6-10,12-13,18H,3-5,11,14-17H2,1-2H3,(H,26,29) |
InChI Key |
PUERHDRBKIGXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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